Pazopanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Efficacy in RCC Treatment

Clinical trials have evaluated Pazopanib's effectiveness in treating patients with advanced RCC. One such study, reported in the journal Clinical Cancer Research, involved patients who had progressed from prior cytokine-based therapy or were treatment-naive. The results showed Pazopanib's efficacy in extending progression-free survival (PFS) compared to a placebo ().

Real-World Studies

Prospective observational studies like PARACHUTE have investigated Pazopanib's use in real-world settings outside of controlled clinical trials. This study focused on patients with advanced RCC in Asia Pacific, North Africa, and the Middle East. The findings supported Pazopanib's effectiveness in this broader population, demonstrating a progression-free survival rate of 39% at 12 months ().

Pazopanib is an antineoplastic agent primarily used for the treatment of advanced renal cell carcinoma and advanced soft tissue sarcoma in patients who have undergone prior chemotherapy. It is classified as a synthetic indazolylpyrimidine and functions as a multitargeted tyrosine kinase inhibitor, specifically targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), and c-KIT. This compound inhibits angiogenesis, which is crucial for tumor growth and survival, by blocking the formation of new blood vessels that tumors require .

- Binding to Tyrosine Kinases: Pazopanib binds to the active sites of VEGFR, PDGFR, and other tyrosine kinases, preventing them from transferring phosphate groups to downstream signaling molecules [].

- Disruption of Signaling Pathways: This inhibition disrupts the signaling pathways responsible for stimulating endothelial cell proliferation and blood vessel formation, hindering tumor growth and spread [].

- Anti-Angiogenic Effect: By blocking these pathways, Pazopanib essentially "starves" tumors by limiting their blood supply, ultimately leading to tumor cell death [].

Pazopanib can cause several side effects, including:

- Hepatotoxicity: Liver damage is a serious potential side effect, requiring close monitoring of liver function tests [].

- Gastrointestinal Issues: Diarrhea, nausea, and vomiting are common side effects [].

- High Blood Pressure: Pazopanib can elevate blood pressure, necessitating monitoring and potential medication adjustments [].

- Fatigue and Hair Loss: These are also reported side effects [].

Important Safety Note

Pazopanib is contraindicated in pregnant women due to potential harm to the developing fetus [].

Pazopanib can be synthesized through various organic chemistry methods, typically involving the formation of its core indazolylpyrimidine structure. The synthesis generally includes:

- Formation of Indazole: Starting from appropriate substituted phenyl compounds.

- Pyrimidine Coupling: Utilizing coupling reactions to create the pyrimidine ring.

- Final Modifications: Introducing substituents that enhance potency and selectivity towards targeted kinases.

The detailed synthetic pathway involves multiple steps that require careful control of reaction conditions to yield the desired compound with high purity .

Pazopanib is primarily utilized in oncology for:

- Renal Cell Carcinoma: Used as a first-line treatment for advanced cases.

- Soft Tissue Sarcoma: Effective in patients who have received prior chemotherapy.

- Research: Investigated for potential applications in other tumor types due to its broad spectrum of kinase inhibition .

Pazopanib is known to interact with several drugs due to its metabolism by cytochrome P450 enzymes, particularly CYP3A4. Important interaction considerations include:

- Inhibitors of CYP3A4: Such as ketoconazole or grapefruit juice can increase pazopanib serum levels.

- Inducers of CYP3A4: Like rifampin may decrease pazopanib levels.

- Other Drug Interactions: Pazopanib can affect the metabolism of other drugs metabolized by CYP enzymes, leading to altered therapeutic effects or increased toxicity .

Pazopanib shares similarities with other multitargeted kinase inhibitors used in cancer therapy. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Sorafenib | Inhibits VEGFR and PDGFR | Renal cell carcinoma, liver cancer | First approved multi-targeted TKI |

| Sunitinib | Inhibits VEGFR and PDGFR | Gastrointestinal stromal tumors (GIST) | Approved for multiple cancer types |

| Axitinib | Selective VEGFR inhibitor | Advanced renal cell carcinoma | More selective than pazopanib |

| Regorafenib | Multi-Kinase inhibitor | Colorectal cancer | Targets additional pathways beyond angiogenesis |

Pazopanib's unique profile lies in its broad range of targets within the angiogenesis pathway, making it effective against specific cancers while having a different side effect profile compared to other similar compounds .

| Property | Value | Source |

|---|---|---|

| Molecular Formula (Free Base) | C₂₁H₂₃N₇O₂S | PubChem, Cell Signaling Technology |

| Molecular Weight (Free Base) | 437.52 g/mol | PubChem, Cell Signaling Technology |

| Molecular Formula (Hydrochloride) | C₂₁H₂₄ClN₇O₂S | ChemicalBook, DrugBank |

| Molecular Weight (Hydrochloride) | 473.98 g/mol | ChemicalBook, DrugBank |

| Molecular Formula (Hydrochloride Monohydrate) | C₂₁H₂₅ClN₇O₃S | PubChem, NCATS Inxight Drugs |

| Molecular Weight (Hydrochloride Monohydrate) | 491.99 g/mol | PubChem, NCATS Inxight Drugs |

The molecular composition reveals the presence of 21 carbon atoms, 23 hydrogen atoms in the free base form, 7 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom [1] [3]. The hydrochloride salt incorporates an additional hydrogen and chlorine atom, resulting in a molecular weight increase of approximately 36.5 g/mol [4] [5]. The monohydrate form further includes one water molecule, contributing an additional 18 g/mol to the total molecular weight [6] [7].

International Union of Pure and Applied Chemistry Nomenclature

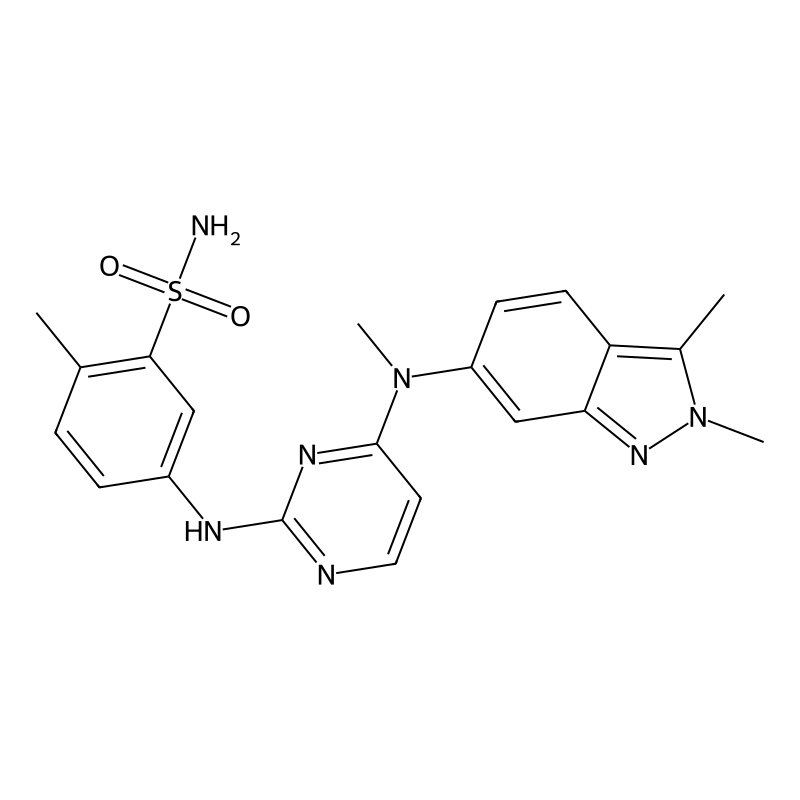

The International Union of Pure and Applied Chemistry systematic name for pazopanib represents the complete structural description of the compound. The official International Union of Pure and Applied Chemistry nomenclature is: 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide [1] [8] [5].

This systematic name provides a detailed description of the molecular structure, indicating the connectivity between the major structural components. The nomenclature reflects the compound's complex architecture, incorporating three distinct heterocyclic systems connected through amino linkages [1] [5]. The hydrochloride salt form is designated as: 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide hydrochloride [5].

Structural Features and Components

Indazolylpyrimidine Scaffold

Pazopanib belongs to the class of indazolylpyrimidines, characterized by the presence of both indazole and pyrimidine heterocyclic systems [9]. The indazolylpyrimidine scaffold serves as the core structural framework responsible for the compound's biological activity [10] [11]. This scaffold is specifically designed to interact with the adenosine triphosphate binding sites of target kinases [10].

The indazole component consists of a fused benzene-pyrazole ring system, with the nitrogen atoms located at positions 1 and 2 of the pyrazole ring [12]. The 2,3-dimethyl substitution pattern on the indazole ring is critical for optimal binding affinity and selectivity [10] [11]. The pyrimidine ring, containing nitrogen atoms at positions 1 and 3, serves as the central connecting unit between the indazole and benzene sulfonamide moieties [9].

Key Functional Groups

The pazopanib structure incorporates several key functional groups that contribute to its pharmacological properties and physicochemical characteristics. The primary sulfonamide group (SO₂NH₂) is directly attached to the benzene ring and represents a critical pharmacophore [13]. This sulfonamide moiety is commonly found in many clinically used drugs and contributes to the compound's solubility profile and protein binding characteristics.

The methylamino group connecting the indazole and pyrimidine rings provides flexibility and enables proper orientation for target binding [10]. The tertiary amine nitrogen in this linkage contributes to the compound's basic properties and pH-dependent solubility behavior [14] [15]. The methyl substituents on both the indazole ring (positions 2 and 3) and the benzene ring (ortho to the sulfonamide) are essential for maintaining the compound's three-dimensional structure and binding specificity [10] [11].

Stereochemistry Considerations

Pazopanib exhibits no stereochemical complexity, as confirmed by structural analysis indicating the compound is achiral [7]. The molecular structure contains no defined stereocenters, E/Z centers, or optical activity [7]. This stereochemical simplicity eliminates potential complications related to enantiomeric forms and ensures consistent biological activity across different synthetic batches [7].

Table 2: Stereochemistry Considerations

| Property | Value | Source |

|---|---|---|

| Stereochemistry | Achiral | NCATS Inxight Drugs |

| Optical Activity | None | NCATS Inxight Drugs |

| Defined Stereocenters | 0/0 | NCATS Inxight Drugs |

| E/Z Centers | 0 | NCATS Inxight Drugs |

| Charge | 0 | NCATS Inxight Drugs |

The absence of stereochemical complexity in pazopanib contrasts with many other pharmaceutical compounds and contributes to its reproducible synthesis and consistent pharmacological profile [7]. The molecular geometry is determined by the rigid indazole and pyrimidine ring systems, which adopt specific conformations that optimize target binding interactions [12].

Physical Properties

Solubility Profile

Pazopanib exhibits a complex solubility profile that is highly dependent on pH, temperature, and solvent composition. The compound demonstrates extremely poor aqueous solubility under physiological conditions, classifying it as a Biopharmaceutics Classification System Class II compound with high permeability but low solubility [16] [14] [17].

Table 3: pH-Dependent Solubility Profile

| pH Condition | Solubility | Source |

|---|---|---|

| pH 1.2 buffer (37°C) | 953.22 ± 34.16 μg/mL | PMC (2024) |

| pH 1.2 buffer (room temp) | 682.64 ± 7.58 μg/mL | PMC (2022) |

| Water (37°C) | 125.38 ± 28.51 μg/mL | PMC (2024) |

| Water (room temp) | 144.08 ± 2.56 μg/mL | PMC (2022) |

| pH 4.0 buffer (37°C) | 5.58 ± 0.28 μg/mL | PMC (2024) |

| pH 4.0 buffer (room temp) | 3.00 ± 0.25 μg/mL | PMC (2022) |

| pH 6.8 buffer (37°C) | 2.19 ± 0.08 μg/mL | PMC (2024) |

| pH 6.8 buffer (room temp) | 2.64 ± 1.02 μg/mL | PMC (2022) |

The solubility data reveals a dramatic pH-dependent behavior, with solubility at pH 1.2 being approximately 435-fold higher than at pH 6.8 [15] [18]. This substantial difference is attributed to the ionization state of the basic functional groups within the molecule [15] [18]. In organic solvents, pazopanib demonstrates improved solubility, with dimethyl sulfoxide achieving concentrations of 8 mg/mL with slight warming [19]. Conversely, the compound exhibits very poor solubility in ethanol and water under neutral conditions [19].

pH-Dependent Characteristics

The pH-dependent solubility behavior of pazopanib is directly related to the protonation state of its basic nitrogen atoms. At acidic pH values, the indazole and pyrimidine nitrogen atoms become protonated, resulting in increased hydrophilicity and enhanced solubility [15] [18]. The solubility profile follows the order: pH 1.2 >> water > pH 4.0 ≈ pH 6.8 [15] [18].

This pH-dependent behavior has significant implications for drug formulation and bioavailability. The compound is practically insoluble at pH values above 4, where it exists predominantly in the non-ionized form [14] [20]. The enhanced solubility at 37°C compared to room temperature demonstrates the temperature-dependent nature of the dissolution process [18].

Ionization Constants (pKa Values)

Pazopanib possesses three distinct ionization constants that govern its pH-dependent behavior and physicochemical properties. These pKa values represent the protonation equilibria of different functional groups within the molecule [14] [20] [17].

Table 4: Ionization Constants (pKa Values)

| pKa Type | Value | Functional Group | Source |

|---|---|---|---|

| Basic pKa 1 | 2.1 | Pyrimidine nitrogen | TGA, FDA, PMC |

| Basic pKa 2 | 6.4 | Indazole nitrogen | TGA, FDA, PMC |

| Acidic pKa | 10.2 | Sulfonamide nitrogen | TGA, FDA |

The first basic pKa of 2.1 corresponds to the protonation of the pyrimidine nitrogen atom, while the second basic pKa of 6.4 is associated with the indazole nitrogen [14] [15] [20]. The acidic pKa of 10.2 represents the deprotonation of the sulfonamide nitrogen atom [14] [17]. These ionization constants explain the compound's solubility behavior across different pH ranges and its classification as a weak base [14] [15].

The pKa values indicate that at physiological pH (approximately 7.4), pazopanib exists predominantly in its non-ionized form, contributing to its poor aqueous solubility [15] [18]. At pH 1.2, both basic nitrogen atoms are protonated, resulting in a doubly charged cationic species with significantly enhanced water solubility [15] [18]. The large difference between the two basic pKa values (4.3 units) suggests that the two nitrogen atoms have markedly different electronic environments and protonation behaviors [14] [15].

Table 5: Physical Properties Summary

| Property | Value | Source |

|---|---|---|

| Appearance | Powder | ChemicalBook |

| Color | White to slightly yellow | ChemicalBook, TGA |

| Melting Point | >290°C (decomposition) | ChemicalBook |

| Partition Coefficient (logP) | 3.59-3.65 | DrugBank |

| Water Solubility (predicted) | 0.0433 mg/mL | DrugBank |

| Stability | Hygroscopic | ChemicalBook |

| Storage Conditions | Refrigerator, inert atmosphere | ChemicalBook |

| Bioavailability Class | BCS Class II (High Permeability, Low Solubility) | TGA |

Crystalline Form A represents the primary anhydrous polymorph of pazopanib hydrochloride utilized in commercial pharmaceutical formulations [4] [5]. This form demonstrates distinctive X-ray powder diffraction characteristics with main peaks at 5.6, 15.5, 16.4, 24.0, and 24.3 ± 0.2 degrees 2-theta [3]. Additional characteristic peaks are observed at 10.5, 16.8, 17.9, 26.4, and 32.9 ± 0.2 degrees 2-theta, providing comprehensive fingerprint identification of this polymorph [3].

Form A is characterized as an anhydrous crystalline solid containing less than approximately 1% water content as determined by the Karl-Fischer method [3]. The manufacturing process consistently produces this specific polymorphic form, and no conversion to alternative forms occurs during standard stability conditions [4]. Single crystal X-ray crystallography has been employed to determine the complete molecular structure of this form [4].

The thermal properties of Form A have been extensively characterized using differential scanning calorimetry and thermogravimetric analysis [3]. The compound exhibits specific melting characteristics and thermal degradation patterns that distinguish it from other polymorphic forms. Form A demonstrates good physical and chemical stability under standard storage conditions, making it suitable for pharmaceutical formulation development [4].

Crystalline Form F Properties

Crystalline Form F represents a novel polymorph of pazopanib hydrochloride with enhanced solubility properties compared to Form A [1] [2]. This polymorph is characterized by a distinctive X-ray diffraction pattern having peaks at approximately 11.3, 14.6, 16.9, 19.5, 19.7, 23.5, and 25.9 ± 0.2 degrees 2-theta [1] [2]. Additional peaks are present at 17.3, 25.4, and 25.5 ± 0.2 degrees 2-theta, providing complete crystallographic identification [1] [2].

Detailed peak position and intensity data for Form F demonstrates the following characteristics: the highest intensity peak occurs at 19.651 degrees 2-theta with 100.0% relative intensity, followed by significant peaks at 19.510 degrees (90.1% intensity) and 14.557 degrees (64.4% intensity) [1] [2]. The complete diffraction pattern shows eleven distinct peaks with varying intensities ranging from 15.1% to 100.0% relative intensity [1] [2].

Form F exhibits superior solubility characteristics in acidic conditions compared to Form A. Specifically, Form F demonstrates a solubility of 0.669 mg/mL in 0.1 M hydrochloric acid, representing a 14.6% improvement over Form A (0.584 mg/mL) [1] [2]. However, both forms remain practically insoluble in phosphate buffer solutions at pH 4.5 and pH 6.8 [1] [2].

The thermal properties of Form F include an endothermic melting peak at approximately 291.75°C as determined by differential scanning calorimetry using a heating rate of 10°C/minute under nitrogen atmosphere [1] [2]. This represents a slight variation from other polymorphic forms and contributes to the unique thermal fingerprint of this polymorph [1] [2].

Additional Polymorphic Forms

The polymorphic landscape of pazopanib hydrochloride encompasses numerous additional crystalline forms, each with distinct solid-state properties and characteristics [3]. Form N represents another well-characterized polymorph with main diffraction peaks at 12.552, 22.656, 23.729, and 26.784 degrees 2-theta [6]. This form exhibits a melting point of 288.8°C and demonstrates good stability characteristics [6].

Form SP constitutes a distinct polymorphic variant characterized by X-ray powder diffraction peaks at 6.49, 8.16, 10.34, 11.37, 11.74, 13.05, 17.09, 18.09, 18.49, 20.80, and 23.62 ± 0.2 degrees 2-theta [7]. This form contains water content ranging between 3.5 to 3.8% w/w and demonstrates differential scanning calorimetry characteristics with two endothermic peaks: one between 90 to 120°C and another between 285 to 310°C [7].

Multiple hydrated forms exist, including Form IV, which represents a hydrate containing approximately 5% water content as measured by the Karl-Fischer method [3]. This hydrated form exhibits distinct X-ray diffraction characteristics with main peaks at 11.5, 11.9, 15.5, 17.2, and 20.9 ± 0.2 degrees 2-theta [3]. The presence of water molecules in the crystal lattice significantly influences the physical properties and stability characteristics of this form [3].

Solvated forms include Form XIII, which exists as an acetic acid solvate with characteristic diffraction peaks at 15.1, 16.6, 19.9, and 23.8 ± 0.2 degrees 2-theta [3]. The incorporation of solvent molecules into the crystal structure affects both the thermal properties and dissolution characteristics of this polymorphic variant [3].

X-Ray Diffraction Pattern Analysis

X-ray powder diffraction serves as the primary analytical technique for polymorphic identification and characterization of pazopanib hydrochloride crystal forms [3]. Standard analytical conditions employ copper K-alpha radiation with scanning parameters including a range of 2-40 degrees two-theta, continuous scan mode, step size of 0.0167 degrees, and scan rate of 0.05 degrees per second [3].

Peak position accuracy is maintained through the use of silicon powder as an internal standard, with the silicon (111) peak corrected to 28.45 degrees two-theta [3]. This standardization ensures reproducible and accurate peak position determination across different analytical sessions and instruments [3].

The diffraction patterns demonstrate significant differences between polymorphic forms, with each form exhibiting a unique fingerprint pattern [1] [2] [3]. Form F demonstrates a completely different diffraction pattern compared to Form A, with no overlapping characteristic peaks, confirming the distinct crystalline nature of these polymorphs [1] [2].

Relative peak intensities provide additional discriminatory information, with the strongest peaks serving as primary identification markers for each polymorphic form [1] [2] [3]. The intensity variations reflect differences in crystal packing arrangements and molecular orientations within the respective crystal lattices [3].

Thermodynamic Stability Relationships

The thermodynamic stability relationships among pazopanib hydrochloride polymorphs follow established principles of solid-state chemistry [3]. Form A represents the most thermodynamically stable anhydrous form under standard conditions, as evidenced by its consistent production during manufacturing processes and absence of conversion during stability testing [4] [3].

Thermal analysis using differential scanning calorimetry reveals distinct melting points and thermal events for different polymorphic forms [3]. Form F exhibits an endothermic melting peak at 291.75°C, while Form N demonstrates a melting point of 288.8°C [1] [6] [2]. These thermal characteristics provide insight into the relative thermodynamic stability and energy differences between crystal forms [3].

The heat of fusion rule and other thermodynamic principles can be applied to assess enantiotropic versus monotropic relationships between polymorphic pairs [8]. The relationship between melting temperature and heat of fusion provides valuable information regarding the relative stability order of different crystal forms [8].

Hydrated forms such as Form IV demonstrate temperature-dependent stability, with water loss occurring at elevated temperatures leading to conversion to anhydrous forms [3]. The dehydration process represents a phase transformation that affects both the crystal structure and physical properties of the material [3].

Impact of Polymorphism on Solubility and Dissolution

Polymorphism significantly influences the solubility and dissolution characteristics of pazopanib hydrochloride, with direct implications for bioavailability and pharmaceutical performance [1] [2] [9] [10]. The enhanced solubility of Form F in acidic conditions demonstrates the potential for improved dissolution profiles in gastric environments [1] [2].

The 14.6% solubility improvement of Form F compared to Form A in 0.1 M hydrochloric acid represents a clinically relevant enhancement, particularly considering the pH-dependent solubility characteristics of pazopanib hydrochloride [1] [2]. The compound exhibits very low aqueous solubility above pH 4, making the acidic solubility enhancement of Form F particularly valuable for oral pharmaceutical formulations [9] [10].

Dissolution rate differences between polymorphic forms arise from variations in crystal packing density, surface energy, and molecular arrangement within the crystal lattice [3]. These factors influence the ease of molecular release from the crystal surface during the dissolution process [3].

The practical insolubility of all forms in neutral and basic pH conditions reflects the intrinsic chemical properties of the pazopanib molecule [1] [2]. However, the observed differences in acidic solubility demonstrate that polymorphic modifications can provide meaningful improvements within the compound's solubility constraints [1] [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Storage

UNII

Use and Manufacturing

Drug Indication

FDA Label

Renal-cell carcinoma (RCC)Votrient is indicated in adults for the first-line treatment of advanced renal-cell carcinoma (RCC) and for patients who have received prior cytokine therapy for advanced disease. Soft-tissue sarcoma (STS)Votrient is indicated for the treatment of adult patients with selective subtypes of advanced soft-tissue sarcoma (STS) who have received prior chemotherapy for metastatic disease or who have progressed within 12 months after (neo)adjuvant therapy. Efficacy and safety have only been established in certain STS histological tumour subtypes.

Treatment of Ewing sarcoma family of tumours, Treatment of non-rhabdomyosarcoma soft tissue sarcoma, Treatment of rhabdomyosarcoma

Livertox Summary

Drug Classes

Therapeutic Uses

Votrient is indicated for the treatment of patients with advanced soft tissue sarcoma (STS) who have received prior chemotherapy. /Included in US product label/

Limitation of Use: The efficacy of Votrient for the treatment of patients with adipocytic soft tissue sarcoma (STS) or gastrointestinal stromal tumors has not been demonstrated.

EXPL THER Pazopanib was evaluated for its ability to inhibit the growth of a variety of human tumor cell lines, HT-29 (colon), MDA-MB-468 (breast), PC3 (prostate), and A375P (melanoma) and normal human fibroblasts (HFF) growing in serum containing media. Pazopanib inhibited proliferation of HFF with an IC50 of 1.01 uM and had no effect on the proliferation of the 4 tumor cell lines at the highest concentration tested (30 uM). To further investigate whether pazopanib can directly modulate the proliferation of tumour cells, the compound was tested in a cell proliferation assay in a panel of 282 human cell lines. Of these, 281 were tumor cell lines derived from various tissue types, and 1 was a non-transformed breast cell line. IC50 values across the cell panel ranged from 0.01 to >10 uM. Only 7 cell lines showed an IC50 <1 uM: GDM1 (AML); ARH-77 (myeloma); NCI-H716 (colon carcinoma); G402 (kidney leiomyoblastoma); CGTH-W-1 (thyroid carcinoma); A204 (rhabdomyosarcoma) and CML-T1 (CML). Hence, pazopanib is a weak or inactive inhibitor of proliferation in the majority of human cell lines tested in vitro. The antitumor activity of pazopanib is, therefore, most likely derived from its anti-proliferative effect on endothelial cells.

Pharmacology

Pazopanib is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. Pazopanib selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE11 - Pazopani

Mechanism of Action

Brain metastases occur in more than one-third of metastatic breast cancer patients whose tumors overexpress HER2 or are triple negative. /SRP: triple negative = breast cancers lacking all three common targets of chemotherapy: the estrogen receptor, the progesterone receptor and Her2/neu, the epidermal growth factor receptor 2/ Brain colonization of cancer cells occurs in a unique environment, containing microglia, oligodendrocytes, astrocytes, and neurons. Although a neuroinflammatory response has been documented in brain metastasis, its contribution to cancer progression and therapy remains poorly understood. Using an experimental brain metastasis model, we characterized the brain metastatic microenvironment of brain tropic, HER2-transfected MDA-MB-231 human breast carcinoma cells (231-BR-HER2). A previously unidentified subpopulation of metastasis-associated astrocytes expressing phosphorylated platelet-derived growth factor receptor beta (at tyrosine 751; p751-PDGFRbeta) was identified around perivascular brain micrometastases. p751-PDGFRbeta(+) astrocytes were also identified in human brain metastases from eight craniotomy specimens and in primary cultures of astrocyte-enriched glial cells. Previously, /it was/ reported that pazopanib, a multispecific tyrosine kinase inhibitor, prevented the outgrowth of 231-BR-HER2 large brain metastases by 73%. /In this study/ the effect of pazopanib on the brain neuroinflammatory microenvironment /was evaluated/. Pazopanib treatment resulted in 70% (P = 0.023) decrease of the p751-PDGFRbeta(+) astrocyte population, at the lowest dose of 30 mg/kg, twice daily. Collectively, the data identify a subpopulation of activated astrocytes in the subclinical perivascular stage of brain metastases and show that they are inhibitable by pazopanib, suggesting its potential to prevent the development of brain micrometastases in breast cancer patients.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Primarily excreted via feces (82.2%) and to a negligible extent via urine (<4%) in cancer patients. Most of the administered dose is excreted unchanged. Approximately 10% of dose are oxidative metabolites and are mostly eliminated via the feces.

Vd steady state, IV administration 5 mg, cancer patient = 11.1 L (range of 9.15 - 13.4)

CL, cancer patient, IV administration 5 mg = 4mL/min Half of the absorbed dose is cleared via oxidative metabolism.

Systemic exposure to pazopanib is increased when administered with food. Administration of pazopanib with a high-fat or low-fat meal results in an approximately 2 fold increase in AUC and Cmax. Therefore, pazopanib should be administered at least 1 hour before or 2 hours after a meal.

Pazopanib is absorbed orally with median time to achieve peak concentrations of 2 to 4 hours after the dose. Daily dosing at 800 mg results in geometric mean AUC and Cmax of 1,037 ug hr/mL and 58.1 ug/mL (equivalent to 132 uM), respectively. There was no consistent increase in AUC or Cmax at pazopanib doses above 800 mg.

Elimination is primarily via feces with renal elimination accounting for <4% of the administered dose.

Binding of pazopanib to human plasma protein in vivo was greater than 99% with no concentration dependence over the range of 10 to 100 ug/mL.

For more Absorption, Distribution and Excretion (Complete) data for Pazopanib (8 total), please visit the HSDB record page.

Metabolism Metabolites

In vitro studies demonstrated that pazopanib is metabolized by CYP3A4 with a minor contribution from CYP1A2 and CYP2C8.

Pazopanib (Votrient) is an oral tyrosine kinase inhibitor that was recently approved for the treatment of renal cell carcinoma and soft tissue sarcoma. In this two-part study, ... the metabolism, disposition of (14)C-pazopanib, and the oral bioavailability of pazopanib tablets in patients with advanced cancer /was investigated. In part A, three men each received a single oral dose of (14)C-pazopanib in suspension (400 mg, 70 uCi). Two metabolites derived from hydroxylation and one from N-demethylation were ,,, circulating, but were minor, each accounting for <5% of plasma radioactivity. ...

The routes of metabolism observed in human liver microsomes and hepatocytes were monooxygenation, di-oxygenation, and possibly oxidation to a carboxylic acid. Glucuronidation of a monooxygenated metabolite was also detected in human hepatocytes. There were no unique human phase I metabolites observed in either liver microsomal or hepatocyte incubations. However, a phase II metabolite, i.e., a glucuronide potentially derived from a carboxylic acid metabolite, was observed only in human hepatocytes. Its presumed precursor was identified in vivo as a significant component (<19%) in bile from bile duct cannulated monkeys. In conclusion, the combined in vitro and in vivo metabolic data indicated no major species differences in metabolism.

The extent of metabolism of pazopanib was low in human liver microsomal and hepatocyte incubations as well as in most of the preclinical species. Pazopanib was more extensively metabolized by rabbit and dog hepatocytes than by those from the other species studied. Following PO administration, unchanged pazopanib was the predominant component in feces from all species including humans.

Pazopanib (Votrient) is an oral tyrosine kinase inhibitor that was recently approved for the treatment of renal cell carcinoma and soft tissue sarcoma. In this two-part study, ... the metabolism, disposition of (14)C-pazopanib, and the oral bioavailability of pazopanib tablets in patients with advanced cancer /was investigated. In part A, three men each received a single oral dose of (14)C-pazopanib in suspension (400 mg, 70 uCi). Pazopanib was the predominant drug-related component in circulation. Two metabolites derived from hydroxylation and one from N-demethylation were also circulating, but were minor, each accounting for <5% of plasma radioactivity. ...

Associated Chemicals

Wikipedia

Acetarsol

Drug Warnings

Severe or fatal hepatotoxicity, manifested as increases in serum concentrations of aminotransferases (ALT (SGPT), AST (SGOT)) and bilirubin, has been reported in patients receiving pazopanib. Most (92.5%) cases of aminotransferase elevations (of any grade) occurred during the first 18 weeks of therapy. In the randomized, placebo-controlled study (VEG105192) in patients with renal cell carcinoma, increases in ALT concentrations exceeding 3 or 10 times the upper limit of normal (ULN) were reported in approximately 18 or 4%, respectively, of patients receiving pazopanib. Concurrent increases in concentrations of ALT (exceeding 3 times the ULN) and bilirubin (exceeding twice the ULN) in the absence of substantial (exceeding 3 times the ULN) increases in alkaline phosphatase concentrations were reported in approximately 2% of patients receiving pazopanib. In an analysis of data from 11 studies involving 977 patients who received pazopanib as a single agent for a variety of tumor types (including 586 patients with renal cell carcinoma), death (resulting from disease progression and hepatic failure) occurred in approximately 0.2% of patients receiving pazopanib. Because pazopanib inhibits uridine diphosphate-glucuronosyltransferase (UGT) 1A1 (an enzyme that catalyzes the glucuronidation of bilirubin for elimination), mild elevations in indirect (unconjugated) bilirubin may occur in patients with deficient glucuronidation of bilirubin (i.e., Gilbert's syndrome). Liver function tests should be performed prior to initiation of pazopanib, at least once every 4 weeks for at least the first 4 months of therapy or as clinically indicated, and periodically thereafter. If hepatotoxicity occurs, pazopanib dosage should be reduced, or therapy should be interrupted or permanently discontinued.

FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./

Prolongation of the QT interval and torsades de pointes have been reported in patients receiving pazopanib. In the VEG105192 study, prolongation of the QT interval (500-549 msec) was reported in approximately 1 or 0% of patients receiving pazopanib or placebo, respectively. In an analysis of pooled data from 3 studies involving 55815 patients with renal cell carcinoma, prolongation of the QT interval (500 msec or greater) or torsades de pointes was reported in approximately 2% or less than 1%, respectively, of patients receiving pazopanib. Pazopanib should be used with caution in patients with a history of prolongation of the QT interval, in patients receiving antiarrhythmic agents or other drugs that cause prolongation of the QT interval, and in patients with relevant preexisting cardiac disease. ECG should be monitored prior to initiation of pazopanib and periodically during treatment; serum electrolytes (e.g., calcium, magnesium, potassium) should be maintained within the normal range.

For more Drug Warnings (Complete) data for Pazopanib (23 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics of pazopanib and/or its dihydrochloride salt has been studied in several animal species. The terminal elimination half-life was comparable among the animal species (half life = 2-6 hr) but significantly lower than observed in humans (half life = 21-51 hr).

Pazopanib has a mean half-life of 30.9 hours after administration of the recommended dose of 800 mg.

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

The manufacturing process is a standard wet granulation process and consists of the following steps: granulation; milling; drying; blending and compression. The tablets are then film-coated.

Clinical Laboratory Methods

A quantitative bioanalytical liquid chromatography-tandem mass spectrometric assay for the tyrosine kinase inhibitor pazopanib was developed and validated. Plasma samples were pre-treated using protein precipitation with acetonitrile containing pazopanib-d(4) as internal standard. The extract was injected into the chromatographic system after dilution with water (1:9, v/v). The system consisted of a sub-2 um particle, trifunctional bonded octadecyl silica column with isocratic elution using 0.005% (v/v) of formic acid in a mixture of water (76%, v/v) and acetonitrile (24%, v/v). The analyte was quantified using the selected reaction monitoring mode of a triple quadrupole mass spectrometer with a heated electrospray interface. The assay was validated in a 0.1-100 ug/mL calibration range. Within day precisions were 3.6-5.2%, between day precisions 4.0-8.3% and accuracies between 106% and 113% for the whole calibration range. The drug was sufficiently stable under all relevant analytical conditions. The assay has successfully been used to assess drug levels for therapeutic drug monitoring in patients treated with pazopanib.

Storage Conditions

Interactions

In vitro studies suggested that pazopanib is a substrate of P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). Therefore, absorption and subsequent elimination of pazopanib may be influenced by products that affect Pgp and BCRP. Concomitant treatment with strong inhibitors of Pgp or breast cancer resistance protein (BCRP) should be avoided due to risk of increased exposure to pazopanib. Selection of alternative concomitant medicinal products with no or minimal potential to inhibit Pgp or BCRP should be considered.

Inhibitors of CYP3A4: Pharmacokinetic interaction (increased peak plasma concentrations and area under the plasma concentration-time curve (AUC) of pazopanib) observed during concomitant use of pazopanib ophthalmic solution with ketoconazole (a potent inhibitor of CYP3A4 and an inhibitor of Pgp) or during concomitant use of pazopanib oral tablets with lapatinib (a substrate and weak inhibitor of CYP3A4, Pgp, and BCRP). Concomitant use of pazopanib with a potent CYP3A4 inhibitor (e.g., clarithromycin, ketoconazole, ritonavir) should be avoided; if concomitant use cannot be avoided, pazopanib dosage should be reduced. The manufacturer states that concomitant use with grapefruit or grapefruit juice also should be avoided.

Concomitant use of Votrient and simvastatin increases the incidence of ALT elevations. Across monotherapy studies with Votrient, ALT >3 X ULN was reported in 126/895 (14%) of patients who did not use statins, compared with 11/41 (27%) of patients who had concomitant use of simvastatin. If a patient receiving concomitant simvastatin develops ALT elevations, follow dosing guidelines for Votrient or consider alternatives to Votrient. Alternatively, consider discontinuing simvastatin. Insufficient data are available to assess the risk of concomitant administration of alternative statins and Votrient.

For more Interactions (Complete) data for Pazopanib (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable if stored as directed; avoid strong oxidizing agents. /Pazopanib hydrochloride/

Dates

2: Altorki N, Lane ME, Bauer T, Lee PC, Guarino MJ, Pass H, Felip E, Peylan-Ramu N, Gurpide A, Grannis FW, Mitchell JD, Tachdjian S, Swann RS, Huff A, Roychowdhury DF, Reeves A, Ottesen LH, Yankelevitz DF. Phase II Proof-of-Concept Study of Pazopanib Monotherapy in Treatment-Naive Patients With Stage I/II Resectable Non-Small-Cell Lung Cancer. J Clin Oncol. 2010 Jun 1. [Epub ahead of print] PubMed PMID: 20516450.

3: Sideras K, Menefee ME, Burton JK, Erlichman C, Bible KC, Ivy SP. Profound Hair and Skin Hypopigmentation in an African American Woman Treated With the Multi-Targeted Tyrosine Kinase Inhibitor Pazopanib. J Clin Oncol. 2010 Jun 1. [Epub ahead of print] PubMed PMID: 20516434.

4: Tailor TD, Hanna G, Yarmolenko PS, Dreher MR, Betof AS, Nixon AB, Spasojevic I, Dewhirst MW. Effect of pazopanib on tumor microenvironment and liposome delivery. Mol Cancer Ther. 2010 Jun;9(6):1798-808. Epub 2010 Jun 1. PubMed PMID: 20515941.

5: Hamberg P, Verweij J, Sleijfer S. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. Oncologist. 2010 May 28. [Epub ahead of print] PubMed PMID: 20511320.

6: Böhm S, Hess D, Gillessen S, Brändle M. Improved glycemic control with the multi-receptor tyrosine kinase inhibitor pazopanib. Diabetes Care. 2010 Jun;33(6):e82. PubMed PMID: 20508227.

7: Sternberg CN. Pazopanib in renal cell carcinoma. Clin Adv Hematol Oncol. 2010 Apr;8(4):232-3. PubMed PMID: 20505644.